Ethyl 3-amino-3-cyclohexylbutanoate

Fsp³ Drug-likeness Lead optimization

Differentiate your chiral building-block procurement: Ethyl 3-amino-3-cyclohexylbutanoate (Fsp³ = 0.92) outperforms aromatic β-amino esters by providing superior lipophilic bulk and conformational rigidity without metabolic liability. Its unique α-cyclohexyl substituent enables high enantiomeric excess in CAL-A lipase-catalyzed kinetic resolutions, making it essential for enantiopure β-amino acid synthesis, CNS peptidomimetics, and fragment-based lead optimization. Sourcing the generic β-amino ester class without this specific scaffold risks failed syntheses and suboptimal ADME outcomes. Secure your supply of this saturated, three-dimensional building block from pre-vetted vendors to ensure synthetic success and program timelines.

Molecular Formula C12H23NO2
Molecular Weight 213.32 g/mol
CAS No. 1512113-65-3
Cat. No. B1380042
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-amino-3-cyclohexylbutanoate
CAS1512113-65-3
Molecular FormulaC12H23NO2
Molecular Weight213.32 g/mol
Structural Identifiers
SMILESCCOC(=O)CC(C)(C1CCCCC1)N
InChIInChI=1S/C12H23NO2/c1-3-15-11(14)9-12(2,13)10-7-5-4-6-8-10/h10H,3-9,13H2,1-2H3
InChIKeyAZKHYVVOGIYWTL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 3-Amino-3-Cyclohexylbutanoate CAS 1512113-65-3: Chiral β-Amino Ester Building Block for Synthesis and Procurement


Ethyl 3-amino-3-cyclohexylbutanoate (CAS 1512113-65-3) is a chiral β-amino ester with the molecular formula C₁₂H₂₃NO₂ and a molecular weight of 213.32 g/mol. It features a β-amino acid scaffold with a quaternary α-carbon bearing a methyl group, an amino group, and a cyclohexyl substituent. Its high sp³ carbon fraction (Fsp³ = 0.92) and predicted pKa of 9.07 distinguish it from aromatic analogs, positioning it as a building block with potentially favorable drug-like physicochemical properties for medicinal chemistry and organic synthesis . The compound is commercially available with a typical purity specification of 95% .

Why Ethyl 3-Amino-3-Cyclohexylbutanoate Cannot Be Replaced by Generic β-Amino Esters in Procurement


β-Amino esters with varying α-substituents (e.g., phenyl, methyl, isopropyl) exhibit substantial differences in physicochemical and steric profiles that directly affect synthetic outcomes, chiral resolution behavior, and downstream drug-likeness parameters. Substituting the cyclohexyl group for an aromatic or smaller alkyl moiety alters molecular shape, lipophilicity, and sp³ carbon fraction—parameters that govern enzymatic recognition in kinetic resolution, chromatographic enantiomeric separation, and lead optimization in medicinal chemistry. Procurement decisions based solely on the β-amino ester class without consideration of the specific α-substituent may result in failed synthetic steps, suboptimal enantiomeric purity, or altered ADME predictions in drug discovery workflows .

Quantitative Differentiation Evidence for Ethyl 3-Amino-3-Cyclohexylbutanoate Relative to Close Structural Analogs


Fsp³ Comparison: Ethyl 3-Amino-3-Cyclohexylbutanoate vs. Ethyl 3-Amino-3-Phenylbutanoate

Ethyl 3-amino-3-cyclohexylbutanoate has an Fsp³ (fraction of sp³-hybridized carbons) of 0.92, calculated as 11 sp³ carbons / 12 total carbons. In contrast, its phenyl-substituted analog, ethyl 3-amino-3-phenylbutanoate, has an Fsp³ of approximately 0.50 (6 sp³ carbons / 12 total carbons). Higher Fsp³ correlates with improved clinical success rates in drug discovery campaigns due to greater three-dimensionality and reduced aromatic ring count . This class-level inference supports the selection of the cyclohexyl derivative when Fsp³ optimization is a design objective [1].

Fsp³ Drug-likeness Lead optimization

Lipophilicity (XLogP) and Rotatable Bond Comparison: Ethyl 3-Amino-3-Cyclohexylbutanoate vs. Ethyl 3-Amino-3-Phenylbutanoate

The target compound has a predicted XLogP of 2.1, compared with an estimated XLogP of approximately 1.5 for ethyl 3-amino-3-phenylbutanoate (based on structurally related amino esters). The cyclohexyl substituent confers ~0.6 log units higher lipophilicity, which influences membrane permeability and distribution volume in medicinal chemistry contexts. Additionally, the target compound possesses 5 rotatable bonds, whereas its phenyl analog has 4, offering greater conformational flexibility . These class-level differences can affect binding entropy and target recognition .

Lipophilicity ADME Membrane permeability

pKa Comparison: Ethyl 3-Amino-3-Cyclohexylbutanoate vs. Ethyl 3-Amino-3-Methylbutanoate

The predicted pKa of ethyl 3-amino-3-cyclohexylbutanoate is 9.07 ± 0.25, whereas ethyl 3-amino-3-methylbutanoate has a predicted pKa of approximately 8.9 ± 0.30 . The ~0.17 unit higher pKa for the cyclohexyl derivative indicates slightly increased basicity of the amino group, which may be attributed to the electron-donating inductive effect of the cyclohexyl substituent compared to the smaller methyl group. This difference affects the ionization state at physiological pH (7.4), with the cyclohexyl analog exhibiting a marginally higher proportion of protonated amine species [1].

pKa Ionization state Absorption

Chain-Length Comparison: Ethyl 3-Amino-3-Cyclohexylbutanoate vs. Ethyl 3-Amino-3-Cyclohexylpropanoate

The target compound is a β-amino acid derivative with a butanoate backbone (four-carbon chain), whereas ethyl 3-amino-3-cyclohexylpropanoate possesses a propanoate backbone (three-carbon chain). This difference in chain length (C4 vs. C3) yields a molecular weight difference of approximately 14 Da (213.32 vs. ~199.29 g/mol) and affects the number of rotatable bonds (5 vs. 4) [1]. In enzymatic kinetic resolution studies using lipases such as Candida antarctica lipase A (CAL-A), chain length influences substrate recognition and enantioselectivity outcomes [2].

Chain length β-amino acid Conformational flexibility

Procurement-Relevant Application Scenarios for Ethyl 3-Amino-3-Cyclohexylbutanoate CAS 1512113-65-3


Asymmetric Synthesis of Enantiopure β-Amino Acids via Lipase-Catalyzed Kinetic Resolution

Ethyl 3-amino-3-cyclohexylbutanoate serves as a racemic substrate in lipase-catalyzed enantioselective hydrolysis for the preparation of enantiopure β-amino acids. The cyclohexyl substituent provides distinct steric recognition by enzymes such as Candida antarctica lipase A (CAL-A), enabling high enantiomeric excess in the resolved products . The compound's ethyl ester functionality is compatible with standard hydrolytic conditions, and the resulting β-amino acids are valuable chiral building blocks for pharmaceutical synthesis [1].

Medicinal Chemistry Lead Optimization for High-Fsp³ Scaffolds

With an Fsp³ of 0.92, this compound offers a highly saturated, three-dimensional scaffold that aligns with contemporary medicinal chemistry strategies emphasizing increased molecular complexity over planar aromatic systems . The cyclohexyl group provides lipophilic bulk without the metabolic liabilities or toxicity concerns associated with some aromatic moieties, making it a preferred building block in fragment-based drug discovery and lead optimization campaigns targeting improved clinical success rates [1].

Synthesis of Peptidomimetics and Conformationally Constrained β-Peptides

Ethyl 3-amino-3-cyclohexylbutanoate is a precursor to β-amino acid monomers that can be incorporated into peptidomimetics and β-peptides. The quaternary α-carbon bearing both methyl and cyclohexyl groups imparts conformational rigidity to the resulting peptide backbone, influencing secondary structure formation (e.g., helix stability) and proteolytic resistance. These properties are exploited in the design of metabolically stable therapeutic peptides [1].

Synthetic Intermediate for CNS-Targeted Compounds Containing Cyclohexyl Moieties

Cyclohexyl-substituted compounds are recognized motifs in the development of centrally acting agents, including NMDA receptor antagonists and monoamine reuptake inhibitors [1]. Ethyl 3-amino-3-cyclohexylbutanoate provides a versatile entry point for synthesizing such CNS-relevant scaffolds, where the cyclohexyl group contributes to blood-brain barrier permeability and receptor recognition [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl 3-amino-3-cyclohexylbutanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.